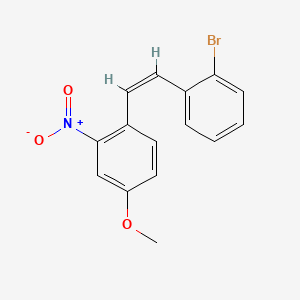
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene, commonly known as BNMS, is a synthetic compound that belongs to the stilbene family. It is a yellow crystalline powder with a molecular weight of 329.15 g/mol. BNMS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and photonic devices.
Mécanisme D'action
The mechanism of action of BNMS involves the inhibition of tubulin polymerization, which is necessary for cell division. BNMS binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This results in the disruption of the mitotic spindle and the inhibition of cell division. BNMS also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Effets Biochimiques Et Physiologiques
BNMS has been found to have low toxicity and is well-tolerated in animals. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BNMS has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BNMS is its high thermal stability, which makes it suitable for use in high-temperature reactions. It is also easily synthesized and purified, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which may make it difficult to use in aqueous reactions. In addition, its high melting point may make it challenging to handle in some experiments.
Orientations Futures
There are several future directions for the research of BNMS. One potential direction is the development of BNMS-based materials for use in photonic devices. Its excellent luminescence properties make it a promising candidate for use in organic light-emitting diodes and photovoltaic cells. Another direction is the study of BNMS as a potential treatment for inflammatory diseases. Its anti-inflammatory properties may make it useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BNMS as a photosensitizer in photodynamic therapy. Its low toxicity and high thermal stability make it a promising candidate for this application.
Méthodes De Synthèse
BNMS can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes bromination to form 2-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with nitroethane in the presence of a base to form (Z)-2-bromo-2'-nitro-4'-methoxystilbene. The final product is obtained through recrystallization and purification processes.
Applications De Recherche Scientifique
BNMS has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer properties. BNMS has been found to induce cell death in cancer cells by inhibiting tubulin polymerization, which is necessary for cell division. It also inhibits the growth of cancer cells by inducing apoptosis. BNMS has also been studied for its potential use in photonic devices, such as organic light-emitting diodes and photovoltaic cells. Its high thermal stability and excellent luminescence properties make it a suitable candidate for these applications.
Propriétés
IUPAC Name |
1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTVHCAKMKBTR-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


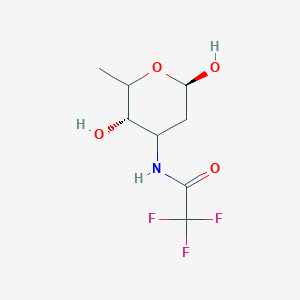
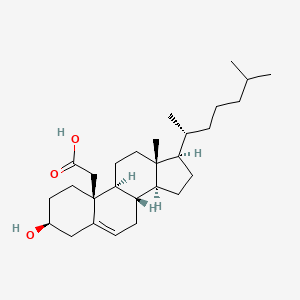

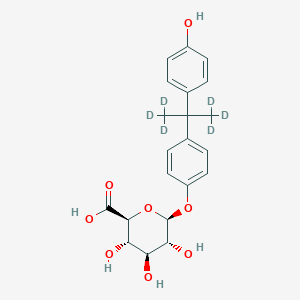
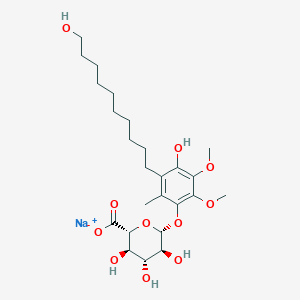

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

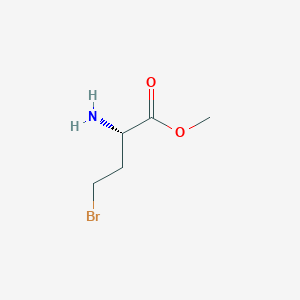
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)